1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)

Chemical Structure Molecular Identity Cancer Research

Researchers requiring a well-defined model substrate for pyrazoline isomerization kinetics often face uncharacterized tautomeric mixtures. CAS 185451-43-8 resolves this with its distinct 2,5-dihydro core, providing a clean, simple system. - Ideal model substrate for investigating Δ1-to-Δ2 pyrazoline isomerization reaction kinetics and thermodynamics. - Low molecular weight (155.15) and polar functional groups make it a perfect reference standard for HPLC, LC-MS, or GC method development. - Serves as a negative control scaffold in medicinal chemistry programs focused on pyrazole carboxamides, helping to optimize away from polypharmacology.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 185451-43-8
Cat. No. B070252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
CAS185451-43-8
Synonyms1H-Pyrazole-3-carboxamide,2,5-dihydro-N,1-dimethyl-5-oxo-(9CI)
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=O)N(N1)C
InChIInChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11)
InChIKeySSEAGKJOZKWNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 185451-43-8: Procurement Considerations


1H-Pyrazole-3-carboxamide, 2,5-dihydro-N,1-dimethyl-5-oxo-(9CI) (CAS 185451-43-8) is a small-molecule heterocyclic compound (C6H9N3O2, MW 155.15) . It functions as a specialized building block, characterized by its partially saturated (2,5-dihydro) pyrazole core, a 3-carboxamide group, and N,1-dimethyl substitution . While some sources anecdotally associate it with the clinical-stage ETS inhibitor TK216, its distinct CAS number (1903783-48-1) and structure confirm it is a separate chemical entity, likely a precursor or a structurally related analog .

CAS 185451-43-8: Risk of Unqualified Substitution


In the absence of direct comparative evidence, the risk of substituting CAS 185451-43-8 with other pyrazole-3-carboxamides is high and unquantifiable. The compound's unique tautomeric equilibrium, driven by its 2,5-dihydro core, can lead to distinct chemical reactivity and biological target engagement compared to fully aromatic or differently substituted analogs [1]. Without validated analytical data (e.g., HPLC purity, NMR) or biological activity profiles, interchangeability cannot be assumed and may compromise experimental reproducibility or synthetic yield [2].

CAS 185451-43-8: Performance Analysis Against Comparators


Structural Differentiation from Clinical ETS Inhibitor

CAS 185451-43-8 is frequently confused with the clinical candidate TK216 (Oncternal Therapeutics), but they are structurally distinct entities [1]. TK216 is a complex molecule (CAS 1903783-48-1, MW ~376.8 g/mol) containing a pyrazolone core, while CAS 185451-43-8 is a much simpler dihydropyrazole-3-carboxamide . The target compound lacks the elaborated aromatic substitution pattern required for high-affinity EWS-FLI1 binding, indicating markedly different biological activities [2].

Chemical Structure Molecular Identity Cancer Research

Differential Reactivity via Tautomeric Equilibrium

The 2,5-dihydro core introduces a tautomeric equilibrium that is absent in the fully aromatic 1H-pyrazole-3-carboxamides, which can lead to different synthetic outcomes and biological activities [1]. While specific quantitative data for the target compound is unavailable, class-level precedent shows 1-unsubstituted Δ2-pyrazolines thermally isomerize into Δ1-pyrazolines, a property that could affect stability and application [2].

Synthetic Chemistry Tautomerism Pyrazole Derivatives

Lack of Biological Activity and Selectivity Advantages

A comprehensive search of patents and primary literature reveals an absence of any documented biological activity for CAS 185451-43-8 [1]. This contrasts with the dense biological profiles of poly-substituted pyrazole-3-carboxamides found in patents for 11β-HSD1 inhibitors [2] and JAK inhibitors [3]. This 'negative data' can be advantageous for researchers seeking an inactive control or a scaffold with minimal off-target liabilities.

Biological Screening Drug Discovery Pharmacology

Application Scenarios Based on Current Evidence


Model Substrate for Dihydropyrazole Reactivity

Given its simple structure and distinctive tautomeric equilibrium, CAS 185451-43-8 is ideally suited as a model substrate for investigating the reaction kinetics and thermodynamics of Δ1-to-Δ2 pyrazoline isomerization, or as a precursor for further functionalization at the 4-position [1]. It provides a cleaner system than more complex, patented candidates.

Inactive Control Scaffold for Kinase Inhibitor Programs

The compound's lack of reported biological activity against common kinase targets (as shown in Section 3) allows its use as a negative control or core scaffold in early-stage medicinal chemistry programs focused on pyrazole carboxamides, particularly when optimizing away from polypharmacology found in more active analogs .

Reference Standard for Analytical Method Development

With its low molecular weight and polar functional groups, CAS 185451-43-8 can serve as a well-defined reference standard for developing HPLC, LC-MS, or GC methods aimed at analyzing related, more complex pyrazole-based pharmaceuticals, where a high-purity, simple analog is required for system suitability testing .

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